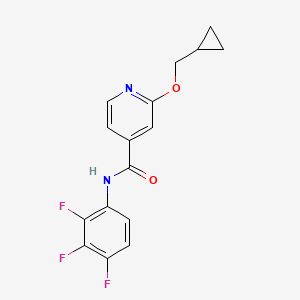

2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

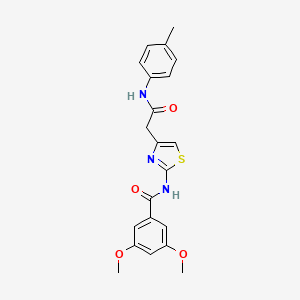

2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide, also known as CPI-900, is a small-molecule drug candidate1. It has a molecular formula of C16H13F3N2O2 and a molecular weight of 322.2871.

Synthesis Analysis

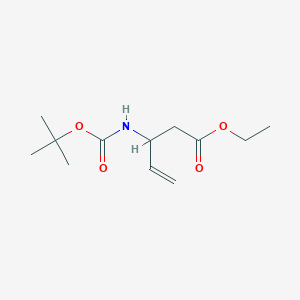

Molecular Structure Analysis

The molecular structure of 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide is determined by its molecular formula, C16H13F3N2O21. However, the specific 3D structure and the spatial arrangement of the atoms within the molecule are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide are not provided in the search results. The reactivity of a compound is determined by its molecular structure and can involve various types of chemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide are not provided in the search results. These properties can include things like melting point, boiling point, solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Structural Characterization

CPM-NTFI has been synthesized as part of studies exploring the chemical properties and applications of isonicotinamides. In one notable research, the synthesis of carbon-11-labeled isonicotinamides, including derivatives similar to CPM-NTFI, was reported for potential positron emission tomography (PET) imaging agents targeting the GSK-3 enzyme in Alzheimer's disease. The synthesis involved a multi-step process starting from methyl 2-aminoisonicotinate, leading to compounds with potential for high radiochemical yield and specificity in imaging applications (Gao et al., 2017).

Potential in Scientific Research

The compound's utility extends beyond its synthesis, showcasing the broader applications of isonicotinamides in scientific research. Studies involving isonicotinamide derivatives have revealed their potential in forming co-crystals, which can exhibit unique structural properties useful in materials science. For example, research on the co-crystallization of isonicotinamide with various carboxylic acids highlighted the ability to form structures with significant Z' values and stoichiometric variations, indicative of potential applications in designing materials with specific optical or electronic properties (Lemmerer & Fernandes, 2012).

Additionally, the exploration of isonicotinamides in the context of medicinal chemistry, particularly in the synthesis of novel compounds with potential therapeutic applications, underscores the versatility of CPM-NTFI and related molecules. This versatility is evident in the development of imaging agents for diseases like Alzheimer's, where the structural and chemical properties of isonicotinamide derivatives are leveraged to enhance diagnostic tools (Gao et al., 2017).

Safety And Hazards

The specific safety and hazard information for 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide is not provided in the search results. Safety data would typically include information on toxicity, flammability, reactivity, and environmental hazards.

Future Directions

The future directions for the development and use of 2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide are not provided in the search results. This could include potential therapeutic applications, ongoing research, and areas of interest for future study.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2/c17-11-3-4-12(15(19)14(11)18)21-16(22)10-5-6-20-13(7-10)23-8-9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZURVBUKVMBBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)-N-(2,3,4-trifluorophenyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)